Hydrophilic-Lipophilic Balance (LogP): 76% Lower Lipophilicity Compared to C12 Homolog
The predicted octanol-water partition coefficient (LogP) for Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is 1.52 [1]. In contrast, the C12 homolog Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 106-09-2) exhibits a predicted LogP of 3.39 . This 1.87 log unit difference represents a ~74-fold increase in hydrophobicity for the C12 analog, confirming that the C8 compound provides substantially higher aqueous solubility for formulations requiring clear, low-viscosity concentrates.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 |
| Comparator Or Baseline | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (C12 homolog): LogP = 3.39 |
| Quantified Difference | Δ LogP = −1.87 (target is 76% lower) |
| Conditions | Predicted values; target data from SIELC [1]; comparator data from Molbase |
Why This Matters
Lower LogP translates to higher water solubility, reducing the need for co-solvents in aqueous formulations and enabling single-phase, low-viscosity intermediates for amphoteric surfactant synthesis.
- [1] SIELC Technologies. Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- Application Note. LogP 1.52. View Source
